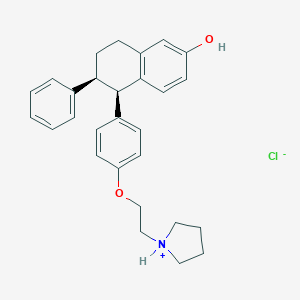

Lasofoxifene hydrochloride

概要

説明

Lasofoxifene hydrochloride is a nonsteroidal selective estrogen receptor modulator. It is marketed under the brand name Fablyn and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . This compound has also shown promise in reducing the incidence of estrogen receptor-positive breast cancer .

準備方法

Synthetic Routes and Reaction Conditions

Lasofoxifene hydrochloride can be synthesized through a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride to produce a triarylbutene intermediate . This intermediate undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .

Another method involves the epoxidation of 6-methoxy-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydronaphthalene using meta-chloroperoxybenzoic acid, followed by treatment with phenyl magnesium bromide and cerium chloride, and subsequent acid treatment to yield nafoxidene, a key intermediate. The reduction of the double bond of nafoxidene, followed by demethylation, produces lasofoxifene .

Industrial Production Methods

The industrial production of this compound typically involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. This includes the use of cost-efficient and easily scalable processes, avoiding toxic or noble metals, and employing mild reaction conditions .

化学反応の分析

Method for Preparing Lasofoxifene

A method for preparing highly pure lasofoxifene involves obtaining racemic lasofoxifene hydrobromide in a way that minimizes the generation of impurities in individual synthetic stages . The salt obtained this way can be further efficiently purified with crystallization. Crystalline lasofoxifene hydrobromide with a content of the main substance of more than 97% according to HPLC is fully characterized by X-ray, DSC and 13C CP-MAS NMR . The high-quality racemic base released from the highly pure hydrobromide is further re-purified by crystallization and this way a crystalline substance characterized by X-ray, DSC and 13C CP-MAS NMR can be obtained, contrary to the solidified foam prepared in the literature that cannot be finally purified by crystallization .

Metabolism of Lasofoxifene

Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6 accounts for nearly half of total metabolism of lasofoxifene . Phase II conjugation reactions include glucuronidation and sulfation. Its glucuronidation is catalyzed by UGTs that are expressed in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10) . Further metabolites of lasofoxifene detected in plasma are the glucuronide of a hydroxylated metabolite, and the methylated catechols .

Lasofoxifene Human Metabolites

| Metabolite |

|---|

| (2S,3S,4S,5R)-3,4,5-trihydroxy-6-$$$$(5R,6S)-6-phenyl-5-$$4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid |

科学的研究の応用

Scientific Research Applications

Lasofoxifene has been extensively studied for its multifaceted applications:

- Osteoporosis Treatment :

- Vaginal Atrophy Management :

- Breast Cancer Prevention :

- Cardiovascular Health :

- Potential Applications Beyond Osteoporosis :

Clinical Trials and Efficacy

Numerous clinical trials have affirmed the efficacy of lasofoxifene:

- PEARL Study : A pivotal phase III trial involving over 8,500 postmenopausal women assessed the long-term safety and efficacy of lasofoxifene in preventing vertebral fractures and breast cancer. Results indicated a significant reduction in both outcomes after three to five years of treatment .

- Comparative Studies : In head-to-head trials against raloxifene, lasofoxifene demonstrated superior increases in lumbar spine BMD and reductions in bone turnover markers, establishing it as a more effective option for osteoporosis management .

Case Study 1: Efficacy in Osteoporosis

A two-year randomized double-blind study involving 410 postmenopausal women showed that lasofoxifene at doses of 0.25 mg/day and 1.0 mg/day resulted in significant increases in lumbar spine BMD (3.6% and 3.9%, respectively) compared to placebo . This study highlighted lasofoxifene's potential as a first-line therapy for osteoporosis.

Case Study 2: Breast Cancer Risk Reduction

In another study focusing on breast cancer prevention, lasofoxifene was associated with a reduced incidence of estrogen receptor-positive breast cancer over five years, further supporting its dual action as both an agonist and antagonist depending on tissue type .

Comparative Analysis with Other SERMs

| Feature | Lasofoxifene | Raloxifene | Tamoxifen |

|---|---|---|---|

| Bone Density Increase | Significant | Moderate | Low |

| Breast Cancer Prevention | High efficacy | Moderate | High |

| Cholesterol Reduction | Significant | Low | Not applicable |

| Oral Bioavailability | High | Moderate | Low |

Lasofoxifene stands out due to its higher potency and broader therapeutic applications compared to other SERMs like raloxifene and tamoxifen.

作用機序

Lasofoxifene hydrochloride exerts its effects by selectively binding to estrogen receptors alpha and beta with high affinity . It mimics the positive effects of estrogen on bone by reducing the production and lifespan of osteoclasts, stimulating osteoblast activity, and affecting calcium homeostasis . In breast cancer cells, it acts as an antagonist, inhibiting tumor growth and metastasis .

類似化合物との比較

Lasofoxifene hydrochloride is compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene. It has shown higher efficacy in reducing the incidence of estrogen receptor-positive breast cancer and has improved oral bioavailability . Similar compounds include:

Tamoxifen: Used for breast cancer treatment but has lower affinity for estrogen receptors compared to lasofoxifene.

Raloxifene: Used for osteoporosis and breast cancer prevention but has lower oral bioavailability.

This compound stands out due to its higher potency, better bioavailability, and broader range of therapeutic applications .

生物活性

Lasofoxifene hydrochloride is a selective estrogen receptor modulator (SERM) that has garnered attention for its unique biological activity, particularly in the context of postmenopausal osteoporosis and breast cancer. This article delves into its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Lasofoxifene selectively binds to estrogen receptors (ERα and ERβ) with high affinity, exhibiting both estrogenic and antiestrogenic properties depending on the tissue type. Its binding affinity is comparable to that of estradiol, with an IC50 of 1.5 nM for ERα . The compound acts as an agonist in bone tissue, promoting osteoblast activity and reducing osteoclast formation via modulation of the RANK/RANKL/osteoprotegerin pathway . Conversely, it functions as an antagonist in breast and uterine tissues, inhibiting estrogen-driven oncogenic pathways .

Pharmacokinetics

- Absorption : Lasofoxifene displays higher oral bioavailability than other SERMs, with peak plasma concentrations achieved within 6 to 7.3 hours post-administration .

- Distribution : The apparent volume of distribution is approximately 1350 L in postmenopausal women, indicating extensive tissue distribution .

- Metabolism : It undergoes hepatic metabolism primarily via CYP3A4 and CYP2D6, with phase II conjugation reactions leading to glucuronidation .

- Elimination : The drug is primarily excreted via feces, with a half-life of about 6 days .

Osteoporosis

Lasofoxifene has been evaluated for its efficacy in treating osteoporosis in postmenopausal women. In clinical trials:

- Bone Mineral Density (BMD) : Lasofoxifene significantly increased BMD at the lumbar spine and hip compared to placebo, with improvements observed over two years (1.8% and 2.2% increases for doses of 0.25 mg and 1.0 mg/day respectively) .

- Fracture Risk Reduction : It reduced the incidence of vertebral fractures significantly compared to placebo (13.1 vs. 22.4 cases per 100 patient-years) .

Breast Cancer

Lasofoxifene's role in breast cancer treatment has also been investigated:

- Antitumor Activity : In a phase II trial comparing lasofoxifene with fulvestrant in patients with ESR1-mutated metastatic breast cancer, lasofoxifene showed promising antitumor activity, although it did not significantly prolong progression-free survival (PFS) compared to fulvestrant (24.2 weeks vs. 16.2 weeks) .

- Safety Profile : The treatment was generally well tolerated, with common adverse effects including nausea and fatigue .

Comparative Efficacy Table

| Parameter | Lasofoxifene | Fulvestrant | Raloxifene |

|---|---|---|---|

| BMD Increase (Lumbar Spine) | 1.8% - 2.2% | N/A | -12.1% |

| Vertebral Fracture Rate | 13.1 cases | N/A | N/A |

| Median PFS (weeks) | 24.2 | 16.2 | N/A |

| Common Side Effects | Nausea, fatigue | Nausea | Hot flashes |

PEARL Study

The Postmenopausal Evaluation And Risk-reduction with Lasofoxifene (PEARL) study enrolled over 8,500 women aged 59–80 to evaluate the long-term efficacy and safety of lasofoxifene in preventing fractures and breast cancer over five years . Key findings included:

- A significant reduction in new morphometric vertebral fractures.

- A decrease in new cases of estrogen receptor-positive breast cancer.

Preclinical Studies

Preclinical studies demonstrated that lasofoxifene effectively prevented bone loss in ovariectomized rat models and showed antiproliferative effects on estrogen-sensitive breast cancer cell lines . These findings support its potential as a therapeutic agent for both osteoporosis and hormone-responsive cancers.

特性

IUPAC Name |

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWYWKVSAHDQRB-HBYDGSNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171036 | |

| Record name | Lasofoxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180915-85-9 | |

| Record name | Lasofoxifene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180915859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASOFOXIFENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY1KQM2MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。